3-nitro-N-[(Z)-1-phenylpropylideneamino]benzamide
Overview
Description
3-nitro-N-[(Z)-1-phenylpropylideneamino]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and a phenylpropylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[(Z)-1-phenylpropylideneamino]benzamide can be achieved through the condensation of 3-nitrobenzoyl chloride with 1-phenylpropylideneamine. The reaction typically occurs in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-[(Z)-1-phenylpropylideneamino]benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 3-amino-N-[(Z)-1-phenylpropylideneamino]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 3-nitrobenzoic acid and 1-phenylpropylideneamine.
Scientific Research Applications
3-nitro-N-[(Z)-1-phenylpropylideneamino]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-nitro-N-[(Z)-1-phenylpropylideneamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the compound’s structure allows it to bind to specific sites on proteins, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3-nitrobenzamide: Similar structure but lacks the phenylpropylideneamino group.
N-[(Z)-1-phenylpropylideneamino]benzamide: Similar structure but lacks the nitro group.
3-nitro-N-(4-phenoxyphenyl)benzamide: Contains a phenoxyphenyl group instead of the phenylpropylideneamino group.
Uniqueness
3-nitro-N-[(Z)-1-phenylpropylideneamino]benzamide is unique due to the presence of both the nitro group and the phenylpropylideneamino group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
3-nitro-N-[(Z)-1-phenylpropylideneamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-2-15(12-7-4-3-5-8-12)17-18-16(20)13-9-6-10-14(11-13)19(21)22/h3-11H,2H2,1H3,(H,18,20)/b17-15- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUWLKFDBBMYMF-ICFOKQHNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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